L-Tyrosine ethyl ester

Description

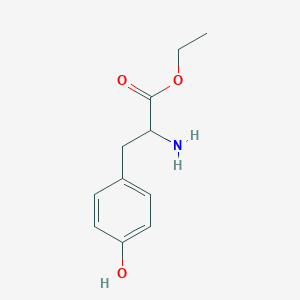

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10,13H,2,7,12H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBWEQLNKVHYCX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883574 | |

| Record name | L-Tyrosine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949-67-7 | |

| Record name | L-Tyrosine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl tyrosine ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tyrosine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl L-tyrosinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL L-TYROSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17RPW76A9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of L-Tyrosine Ethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine ethyl ester hydrochloride is a critical derivative of the amino acid L-tyrosine, widely employed as a building block in peptide synthesis and as an intermediate in the development of various pharmaceutical agents.[1][2] Its ethyl ester moiety enhances solubility in organic solvents, while the hydrochloride salt protects the reactive amino group, making it an ideal starting material for further chemical modifications.[3] This guide provides a comprehensive overview of the prevalent methods for its synthesis and purification, grounded in fundamental chemical principles and supported by detailed, field-proven protocols. We will delve into the causality behind experimental choices, offering insights to enable researchers to optimize reaction conditions and achieve high purity and yield.

The Core Chemistry: Fischer-Speier Esterification

The synthesis of L-Tyrosine ethyl ester hydrochloride is a classic example of the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] In this case, the carboxylic acid group of L-Tyrosine reacts with ethanol in the presence of a strong acid catalyst to form the corresponding ethyl ester.

Causality of Component Selection:

-

L-Tyrosine: The chiral starting material. Its zwitterionic nature in neutral solutions means the amino group exists as -NH3+ and the carboxyl group as -COO-, rendering the carboxylate a poor electrophile.[5]

-

Ethanol (C₂H₅OH): Serves as both the reactant and, typically, the solvent. Using it in large excess is a key strategy to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[4]

-

Acid Catalyst: Essential for the reaction to proceed. Its primary role is to protonate the carboxylic acid's carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by ethanol.[4] Simultaneously, the acid protonates the amino group, forming an ammonium salt (-NH₃⁺Cl⁻). This has the dual benefit of (a) preventing the amino group from acting as a competing nucleophile and (b) protecting it from undesired side reactions.

Reaction Mechanism

The mechanism proceeds through several equilibrium steps. The use of an acid catalyst that also acts as a dehydrating agent or the removal of water is crucial for achieving high yields.

Figure 1: Mechanism of the Fischer-Speier Esterification for L-Tyrosine.

Synthetic Protocols: A Practical Approach

While the core principle is consistent, several reagents can be used to generate the necessary acidic conditions. The most common and effective method involves the in situ generation of ethanolic hydrogen chloride using thionyl chloride (SOCl₂).

Preferred Method: Thionyl Chloride in Ethanol

This is often the method of choice in modern labs due to its efficiency and high yield. Thionyl chloride reacts vigorously with ethanol to produce hydrogen chloride (HCl) and sulfur dioxide (SO₂), both of which are gases, and ethyl sulfite. The in situ generation of HCl provides the necessary catalyst, and the reaction consumes any trace amounts of water, further driving the esterification forward.[6][7]

Reaction: SOCl₂ + 2 C₂H₅OH → 2 HCl + SO(OC₂H₅)₂

Detailed Experimental Protocol:

-

Apparatus Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser (with a drying tube or inert gas inlet), and an addition funnel. Ensure all glassware is thoroughly dried to prevent quenching the thionyl chloride.

-

Reagent Preparation: Suspend L-Tyrosine (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of tyrosine) in the reaction flask.

-

Controlled Addition: Cool the flask in an ice-salt bath to approximately -10 °C.[7] Slowly add thionyl chloride (1.2-1.5 eq) dropwise via the addition funnel over 30-60 minutes.

-

Causality: This slow, cooled addition is critical to control the highly exothermic reaction between thionyl chloride and ethanol. A rapid addition can cause a dangerous surge in temperature and pressure from the evolution of HCl and SO₂ gases.

-

-

Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 78 °C) for 3-5 hours.

-

Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC), using a mobile phase such as n-butanol:acetic acid:water (4:1:1). The disappearance of the L-Tyrosine spot (which typically remains at the baseline) indicates the completion of the reaction.[6]

Alternative Method: Bubbling HCl Gas

The traditional Fischer esterification involves preparing a saturated solution of anhydrous HCl in ethanol and then using this solution to esterify the amino acid.[5]

Detailed Experimental Protocol:

-

Catalyst Preparation: Bubble dry hydrogen chloride gas through a flask of anhydrous ethanol, cooled in an ice bath, until saturation is achieved (typically a 3-4 M solution).

-

Reaction: Add L-Tyrosine (1.0 eq) to the prepared ethanolic HCl solution.

-

Reflux: Heat the mixture under reflux for 4-6 hours.[5]

-

Monitoring: Monitor the reaction via TLC as described in the previous method.

Purification: From Crude Solid to Analytical Grade Product

Proper purification is paramount to obtaining L-Tyrosine ethyl ester hydrochloride suitable for sensitive downstream applications like peptide synthesis. The primary technique employed is recrystallization, which leverages differences in solubility between the desired product and impurities.

Figure 2: General workflow for the purification of L-Tyrosine Ethyl Ester HCl.

Detailed Purification Protocol:

-

Initial Isolation (Work-up):

-

After the reaction is complete, cool the flask to room temperature.

-

Remove the solvent (ethanol) under reduced pressure using a rotary evaporator. This will yield a viscous oil or a semi-solid residue.

-

To this residue, add a non-polar "anti-solvent" such as anhydrous diethyl ether or petroleum ether and triturate (stir/grind with a spatula).[6]

-

Causality: The ionic hydrochloride salt is highly soluble in the polar ethanol reaction medium but virtually insoluble in non-polar ethers. This addition causes the crude product to precipitate as a white solid, leaving many organic impurities dissolved in the ether.

-

-

Crude Product Collection:

-

Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid cake with several portions of the anti-solvent (e.g., diethyl ether) to remove any remaining soluble impurities.

-

Dry the crude solid briefly to remove residual ether. At this stage, yields are often high (e.g., 80-95%), but the purity may not be sufficient.[6]

-

-

Recrystallization:

-

Transfer the crude solid to a clean Erlenmeyer flask.

-

Add the minimum amount of hot absolute ethanol required to just dissolve the solid completely.

-

Causality: The principle of recrystallization is to dissolve the product in a hot solvent in which it has high solubility, while impurities are either insoluble (and can be filtered off hot) or remain soluble upon cooling.

-

Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

-

Once crystal formation appears complete, place the flask in an ice bath for 30-60 minutes to maximize the yield of the precipitate.

-

If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can be effective. Alternatively, one can slowly add an anti-solvent like diethyl ether to the ethanolic solution until turbidity persists, then warm to re-dissolve and cool slowly.[5]

-

-

Final Collection and Drying:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol, followed by anhydrous diethyl ether.

-

Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

-

Data Presentation and Quality Control

The identity and purity of the synthesized L-Tyrosine ethyl ester hydrochloride must be confirmed through analytical methods.

Table 1: Physical and Analytical Properties

| Property | Typical Value | Purpose |

| Appearance | White to off-white crystalline powder | Initial quality check[1][8] |

| Melting Point | 165-170 °C | Purity indicator; sharp range is key[1][8] |

| Yield | 80-95% (crude); 70-85% (purified) | Process efficiency measure[6] |

| Optical Rotation [α]D | +26° to +30° (c=5, C₂H₅OH) | Confirmation of stereochemical integrity[1] |

| Purity (TLC/HPLC) | ≥98% | Quantitative purity assessment[7][8] |

Self-Validating System: The process contains inherent checkpoints. A successful reaction is confirmed by TLC. The subsequent purification is validated by observing a sharp melting point within the accepted range and by HPLC analysis showing a single major peak. Finally, a correct optical rotation value confirms that the chiral center of the amino acid was not racemized during the synthesis.

Conclusion

The synthesis of L-Tyrosine ethyl ester hydrochloride via Fischer-Speier esterification, particularly using the thionyl chloride method, is a robust and high-yielding process. The core of the methodology lies in the acid-catalyzed esterification in an excess of ethanol, which is mechanistically well-understood. Success, however, is critically dependent on a carefully executed purification strategy, primarily recrystallization, to remove unreacted starting materials and by-products. By understanding the chemical principles behind each step—from the role of the acid catalyst to the logic of solvent/anti-solvent selection—researchers can reliably produce high-purity material essential for advancements in chemical biology and drug discovery.

References

-

Nine Chongqing Chemdad Co., Ltd. (n.d.). L-Tyrosine Ethyl Ester Hydrochloride. Retrieved from [Link][1]

-

Fengchen Group Co., Ltd. (n.d.). L-Tyrosine Ethyl Ester Hcl Or Hydrochloride BP EP USP CAS 4089-07-0. Retrieved from [Link]

- Pirkle, W. H., & Lamm, B. (1984). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 49(16), 2779–2784.

-

Joondan, N., et al. (2024). l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. Comptes Rendus Chimie, 27(S1), 1-22.[3]

- Google Patents. (1998). Process for esterification of amino acids and peptides. (WO1998049133A1).

- Google Patents. (1985). Method for separating and purifying amino acid. (US4554376A).

-

Google Patents. (2021). Preparation method of L-tyrosine derivative. (CN112920086A). Retrieved from [7]

-

Kumar, A., & Sharma, S. (2008). Synthesis and pharmacological evaluation of some new flurbiprofen derivatives as potential anti-inflammatory and analgesic agents. E-Journal of Chemistry, 5(1), 128-134.[5]

-

Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of L-tyrosine. Retrieved from [Link]

- Chalmers, J. R., et al. (1949). The Synthesis of Thyroxine and Related Substances. Part V. Journal of the Chemical Society, 3424-3433.

-

Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link][4]

- Antonino, M., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(12), 2735-2742.

Sources

- 1. L-Tyrosine Ethyl Ester Hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. chemimpex.com [chemimpex.com]

- 3. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds [comptes-rendus.academie-sciences.fr]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. scielo.br [scielo.br]

- 6. L-Tyrosine Ethyl Ester Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 8. L-Tyrosine ethyl ester 4089-07-0 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical and Chemical Properties of L-Tyrosine Ethyl Ester

This guide provides a comprehensive overview of the physical and chemical properties of L-Tyrosine ethyl ester, a derivative of the amino acid L-tyrosine. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document delves into its structural features, physicochemical characteristics, and chemical behavior, supported by experimental data and established scientific literature.

Introduction: The Significance of L-Tyrosine Ethyl Ester

L-Tyrosine, a non-essential amino acid, is a fundamental building block for proteins and a precursor for the synthesis of critical neurotransmitters like dopamine, norepinephrine, and epinephrine.[1] Its ethyl ester derivative, L-Tyrosine ethyl ester, is of significant interest in pharmaceutical and nutraceutical research. The esterification of the carboxylic acid group enhances its lipophilicity, which can improve its solubility in organic solvents and potentially its bioavailability and membrane permeability in biological systems.[1][2] This modification makes it a valuable tool in drug delivery research and as an intermediate in the synthesis of more complex molecules, including peptides and other bioactive compounds.[2][3]

This guide will explore the foundational properties of L-Tyrosine ethyl ester, providing the technical insights necessary for its effective application in research and development.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of L-Tyrosine ethyl ester are crucial for its handling, formulation, and application. These properties have been determined through various analytical techniques and are summarized below.

General and Physical Properties

L-Tyrosine ethyl ester is typically a white to off-white crystalline powder.[1][2] Its fundamental properties are detailed in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₃ | [4][5] |

| Molecular Weight | 209.25 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [1][2][4] |

| Melting Point | 102 - 108 °C | [4][6] |

| Boiling Point | 343.3 °C at 760 mmHg | [2] |

| Density | 1.177 g/cm³ | [2][7] |

| Flash Point | 161.4 °C | [2] |

| Optical Rotation | [α]D²⁴ = +18 ± 2º (c=1 in EtOH) | [4] |

It is important to note that L-Tyrosine ethyl ester is often supplied and used as its hydrochloride salt (L-Tyrosine ethyl ester hydrochloride) to improve its stability and water solubility. The properties of the hydrochloride salt can differ, particularly its melting point, which is significantly higher at approximately 165-170 °C.[7]

Solubility Profile

The esterification of L-tyrosine significantly alters its solubility profile. L-Tyrosine ethyl ester exhibits good solubility in organic solvents such as ethanol and methanol, but has limited solubility in water.[1] The hydrochloride salt, conversely, is soluble in water.[8][9] This differential solubility is a key consideration in designing experimental protocols and formulation strategies. For instance, the free base form is more suitable for reactions in non-polar organic solvents, while the hydrochloride salt is preferred for aqueous-based systems.

Chemical Properties and Reactivity

The chemical behavior of L-Tyrosine ethyl ester is dictated by its functional groups: the primary amine, the phenolic hydroxyl group, and the ethyl ester.

Reactivity of Functional Groups

-

Amino Group: The primary amine is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and Schiff base formation.[3] This is a common site for modification in the synthesis of peptides and other derivatives.

-

Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is weakly acidic and can be deprotonated to form a phenoxide ion. It can also undergo etherification and esterification reactions, though typically under more forcing conditions than the carboxylic acid.

-

Ethyl Ester Group: The ester group is susceptible to hydrolysis, either acid- or base-catalyzed, to yield L-tyrosine and ethanol. This property is fundamental to its role as a prodrug, where enzymatic hydrolysis in vivo can release the active L-tyrosine.[10]

Synthesis

L-Tyrosine ethyl ester is typically synthesized via Fischer esterification of L-tyrosine. This reaction involves treating L-tyrosine with ethanol in the presence of a strong acid catalyst, such as hydrogen chloride or thionyl chloride.[6] The use of ethanolic hydrogen chloride directly yields L-tyrosine ethyl ester hydrochloride.[6] The free base can be obtained by neutralizing the hydrochloride salt with a base, such as ammonia in chloroform.[6]

Stability and Storage

L-Tyrosine ethyl ester should be stored in a cool, dry place, typically at 0-8 °C, to prevent degradation.[4] The hydrochloride salt is generally more stable than the free base. Both forms should be protected from moisture to prevent hydrolysis of the ester group.

Spectroscopic and Analytical Characterization

A variety of analytical techniques are employed to confirm the identity and purity of L-Tyrosine ethyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum of L-Tyrosine ethyl ester will show characteristic signals for the aromatic protons, the alpha-proton, the beta-protons, and the ethyl group protons. The ¹³C NMR spectrum will similarly display distinct peaks for each unique carbon atom in the molecule.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of L-Tyrosine ethyl ester will exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, the N-H stretch of the primary amine, the C=O stretch of the ester, and the aromatic C-H and C=C stretches.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of L-Tyrosine ethyl ester will show a molecular ion peak corresponding to its molecular weight (209.25 g/mol ).[5][12]

Purity Analysis

Purity is often assessed by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[4] Titration can also be used to determine the assay of the compound.[4]

Applications in Research and Development

The unique properties of L-Tyrosine ethyl ester make it a versatile compound in several areas of scientific research.

-

Drug Delivery and Prodrugs: Its enhanced lipophilicity makes it a candidate for prodrug strategies to improve the delivery of L-tyrosine to the central nervous system.[2]

-

Peptide Synthesis: It serves as a protected form of L-tyrosine, with the carboxylic acid group blocked as an ethyl ester, making it a useful building block in peptide synthesis.[2]

-

Neuroscience Research: It is used to study the effects of increased tyrosine levels on neurotransmitter synthesis and cognitive function.[4]

-

Nutraceuticals and Dietary Supplements: It is incorporated into supplements aimed at enhancing mood and cognitive performance.[4]

Experimental Protocols

Protocol for Synthesis of L-Tyrosine Ethyl Ester Hydrochloride

Objective: To synthesize L-Tyrosine ethyl ester hydrochloride from L-tyrosine via Fischer esterification.

Materials:

-

L-Tyrosine

-

Anhydrous Ethanol

-

Thionyl chloride (SOCl₂) or anhydrous hydrogen chloride gas

-

Reaction flask with reflux condenser and drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Petroleum ether

Procedure:

-

Add L-tyrosine to a reaction flask containing anhydrous ethanol.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

Add petroleum ether to the concentrated residue to precipitate the white solid product.

-

Collect the solid by filtration, wash with petroleum ether, and dry under vacuum.[6]

Protocol for Purity Determination by HPLC

Objective: To determine the purity of L-Tyrosine ethyl ester using reverse-phase HPLC.

Materials:

-

L-Tyrosine ethyl ester sample

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase: A suitable mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized.

-

Filtered and degassed solvents

Procedure:

-

Prepare a standard solution of L-Tyrosine ethyl ester of known concentration in the mobile phase.

-

Prepare a sample solution of the synthesized or purchased L-Tyrosine ethyl ester in the mobile phase.

-

Set the HPLC conditions:

-

Column: C18, with appropriate dimensions and particle size.

-

Mobile Phase: Isocratic or gradient elution with a filtered and degassed mixture of aqueous buffer and organic solvent.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of L-Tyrosine ethyl ester (around 275 nm).

-

Injection Volume: Typically 10-20 µL.

-

-

Inject the standard solution to determine the retention time and peak area.

-

Inject the sample solution.

-

Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Conclusion

L-Tyrosine ethyl ester is a chemically and biologically significant derivative of L-tyrosine. Its physicochemical properties, particularly its enhanced lipophilicity and reactivity of its functional groups, make it a valuable tool in drug development, peptide synthesis, and neuroscience research. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and reliable use in scientific applications.

References

-

SpectraBase. L-Tyrosine ethyl ester. [Link]

-

PrepChem.com. Synthesis of L-tyrosine. [Link]

-

PubChem. L-Tyrosine ethyl ester. [Link]

-

SpectraBase. L-Tyrosine ethyl ester - Optional[MS (GC)] - Spectrum. [Link]

-

Comptes Rendus de l'Académie des Sciences. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds. [Link]

-

SpectraBase. L-Tyrosine ethyl ester HCl. [Link]

-

Nine Chongqing Chemdad Co. ,Ltd. L-Tyrosine Ethyl Ester Hydrochloride. [Link]

-

ChemWhat. 3-NITRO-L-TYROSINE ETHYL ESTER HYDROCHLORIDE CAS#: 66737-54-0. [Link]

-

ResearchGate. Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters. [Link]

- Google Patents.

-

ResearchGate. Dimorphism of the Prodrug L-Tyrosine Ethyl Ester: Pressure-Temperature State Diagram and Crystal Structure of Phase II. [Link]

-

NIST WebBook. Tyrosine, n-acetyl-l-, ethyl ester hydrate. [Link]

-

Clinicaltrials.eu. Tyrosine – Application in Therapy and Current Clinical Research. [Link]

-

PubChem. N-Acetyl-L-tyrosine ethyl ester. [Link]

-

Univerzita Karlova. HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. [Link]

-

ResearchGate. Spectrophotometric-methods-for-the-determination-of-L-tyrosine-in-pharmaceutical-formulations.pdf. [Link]

-

Alkali Scientific. L-Tyrosine Ethyl Ester | Spectrum Chemical®. [Link]

-

FooDB. Showing Compound L-Tyrosine ethyl ester hydrochloride (FDB000445). [Link]

Sources

- 1. CAS 949-67-7: L-Tyrosine ethyl ester | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds [comptes-rendus.academie-sciences.fr]

- 4. chemimpex.com [chemimpex.com]

- 5. L-Tyrosine ethyl ester | C11H15NO3 | CID 70364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Tyrosine Ethyl Ester Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. L-Tyrosine ethyl ester hydrochloride, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. L-Tyrosine Ethyl Ester Hydrochloride | 4089-07-0 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

The Solubility Profile of L-Tyrosine Ethyl Ester: A Comprehensive Guide for Researchers

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding L-Tyrosine Ethyl Ester

L-Tyrosine ethyl ester is an ethyl ester derivative of the non-essential amino acid L-tyrosine.[1][2] In its pure form, it typically presents as a white to off-white crystalline powder.[1][3][4] This modification of the parent amino acid is of significant interest in biochemical research, pharmaceutical development, and nutraceutical formulations. The primary rationale for the esterification of L-tyrosine is to enhance its lipophilicity, which can improve membrane permeability and bioavailability.[1][3] It serves as a crucial precursor in the synthesis of neurotransmitters like dopamine and is utilized in studies of amino acid metabolism and peptide synthesis.[4][5] A thorough understanding of its solubility in various solvent systems is paramount for its effective application, from designing drug delivery systems to formulating stable solutions for cell culture and enzymatic assays.

This guide provides a detailed examination of the solubility characteristics of L-Tyrosine ethyl ester, the underlying chemical principles, standardized methodologies for solubility determination, and practical insights for laboratory professionals.

Core Principles: The Molecular Basis of Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (L-Tyrosine ethyl ester) and the solvent. The principle of "like dissolves like" is the foundational concept. The molecular structure of L-Tyrosine ethyl ester possesses distinct polar and non-polar regions, which govern its behavior in different solvents.

-

Polar Moieties : The molecule contains a primary amine group (-NH₂), a phenolic hydroxyl group (-OH), and an ester group (-COOC₂H₅). These groups can participate in hydrogen bonding and dipole-dipole interactions, favoring solubility in polar protic and aprotic solvents.

-

Non-Polar Moieties : The aromatic benzene ring and the ethyl group of the ester constitute the non-polar, hydrophobic regions of the molecule. These parts interact favorably with non-polar or less polar organic solvents through van der Waals forces.

The overall solubility in a given solvent is a net result of the energy required to break the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

Sources

L-Tyrosine Ethyl Ester: A Technical Guide to its Mechanism of Action as a Pro-Drug

Abstract

L-tyrosine, a critical precursor to catecholamine neurotransmitters, is hampered in its therapeutic and research applications by its poor aqueous solubility. This guide provides an in-depth technical analysis of L-Tyrosine Ethyl Ester (L-TEE) as a pro-drug strategy to overcome this limitation. We will explore the physicochemical rationale behind this approach, the detailed mechanism of enzymatic conversion, and the experimental methodologies required to characterize its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of L-TEE as a bioavailable source of L-tyrosine.

Introduction: The Rationale for a Pro-Drug Approach

L-tyrosine is a non-essential amino acid that serves as a rate-limiting precursor for the synthesis of key neurotransmitters, including dopamine, norepinephrine, and epinephrine. Its supplementation has been investigated for improving cognitive function under stress and for conditions where catecholamine levels are compromised. However, the therapeutic potential of L-tyrosine is often limited by its low water solubility (approximately 0.45 mg/mL at neutral pH), which can impede its formulation and absorption.[1]

To address this challenge, pro-drug strategies have been employed. A pro-drug is an inactive or less active molecule that is converted into the active parent drug in vivo, often through enzymatic processes. The primary goal of a pro-drug is to improve the physicochemical or pharmacokinetic properties of the parent drug. In the case of L-tyrosine, esterification of the carboxylic acid group to form L-Tyrosine Ethyl Ester (L-TEE) is a key strategy to enhance its utility.

The ethyl ester modification increases the lipophilicity of the L-tyrosine molecule and, in its hydrochloride salt form, significantly improves aqueous solubility.[2][3][4][5][6] This dual improvement in properties is hypothesized to lead to enhanced absorption and bioavailability compared to the parent amino acid.

Physicochemical Properties: L-Tyrosine vs. L-Tyrosine Ethyl Ester

The esterification of L-tyrosine with ethanol fundamentally alters its physicochemical properties, making it a more viable candidate for drug delivery.

| Property | L-Tyrosine | L-Tyrosine Ethyl Ester (L-TEE) | L-Tyrosine Ethyl Ester HCl | Significance |

| Molecular Weight | 181.19 g/mol | 209.25 g/mol [7] | 245.7 g/mol [3][4] | Increased molecular weight due to the addition of the ethyl group and HCl. |

| Aqueous Solubility | ~0.45 mg/mL[1] | Limited solubility in water.[3] | ~368.5 mg/mL (estimated)[2][3][4][5] | The hydrochloride salt of L-TEE demonstrates a dramatic increase in aqueous solubility, overcoming a major limitation of L-tyrosine. |

| LogP | -2.26 (predicted) | 1.52540[2] | 1.060 (estimated for the salt)[3] | The higher LogP value of L-TEE indicates increased lipophilicity, which can facilitate passage across biological membranes. |

Mechanism of Action: The Enzymatic Conversion of L-TEE to L-Tyrosine

The efficacy of L-TEE as a pro-drug is entirely dependent on its efficient conversion back to L-tyrosine within the body. This biotransformation is primarily mediated by a class of enzymes known as carboxylesterases .

The Role of Carboxylesterases

Carboxylesterases (CES) are a superfamily of serine hydrolases ubiquitously present in the body, with high concentrations found in the liver, small intestine, and blood plasma.[8] These enzymes are responsible for the hydrolysis of a wide range of ester-containing endogenous and exogenous compounds, including many pro-drugs. The general reaction for the hydrolysis of L-TEE is as follows:

L-Tyrosine Ethyl Ester + H₂O --(Carboxylesterase)--> L-Tyrosine + Ethanol

This enzymatic cleavage of the ethyl ester bond liberates the free L-tyrosine, which can then enter its metabolic pathways, including the synthesis of catecholamines.

Enzymatic Kinetics and Efficiency

-

Substrate Specificity of Carboxylesterases: Different isoforms of carboxylesterases (e.g., CES1 and CES2 in humans) exhibit varying substrate specificities. The structural features of the pro-drug, such as the size of the alcohol moiety and the nature of the parent molecule, can affect the binding affinity (Km) and the catalytic rate (Vmax).[9][10]

-

Tissue Distribution of Esterases: The high concentration of carboxylesterases in the liver and intestine suggests that a significant portion of orally administered L-TEE would be rapidly hydrolyzed upon absorption.

The successful conversion of L-tyrosine methyl ester, a close analog, into L-tyrosine in vivo with a substantial increase in bioavailability, supports the hypothesis that simple alkyl esters of tyrosine are efficiently processed by endogenous esterases.[11]

Figure 1: A simplified diagram illustrating the conversion of L-Tyrosine Ethyl Ester (L-TEE) to L-Tyrosine by carboxylesterases and its subsequent entry into the catecholamine synthesis pathway.

Experimental Protocols for Characterization

The validation of L-TEE as an effective pro-drug requires rigorous experimental evaluation. The following sections outline key experimental workflows.

In Vitro Hydrolysis Assay

This assay is crucial for determining the rate and extent of L-TEE conversion to L-tyrosine in a simulated biological environment. Liver microsomes are a common in vitro model as they are rich in drug-metabolizing enzymes, including carboxylesterases.[12][13][14][15]

Objective: To quantify the rate of L-TEE hydrolysis to L-tyrosine by liver microsomes.

Materials:

-

L-Tyrosine Ethyl Ester (L-TEE)

-

L-Tyrosine standard

-

Pooled human or rodent liver microsomes[12]

-

NADPH regenerating system (optional, to assess concomitant phase I metabolism)[12]

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

HPLC system with UV or fluorescence detector

-

C18 reversed-phase HPLC column

Protocol:

-

Preparation of Reagents:

-

Incubation:

-

Pre-warm the microsomal suspension and L-TEE solution at 37°C for 5 minutes.

-

Initiate the reaction by adding L-TEE to the microsomal suspension to achieve the desired final concentration.

-

Incubate the mixture at 37°C with gentle agitation.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile to each aliquot.

-

Vortex the samples and centrifuge to precipitate proteins.

-

Collect the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Analyze the supernatant using a validated HPLC method to quantify the concentrations of both L-TEE and L-tyrosine.

-

A C18 column with a mobile phase of acetonitrile and water with a suitable buffer is a common starting point.

-

Detection can be achieved via UV absorbance or fluorescence for enhanced sensitivity.

-

Figure 2: A flowchart outlining the key steps in the in vitro hydrolysis assay of L-TEE using liver microsomes.

In Vivo Pharmacokinetic Study

An in vivo study is essential to determine the pharmacokinetic profile of L-TEE and to compare its bioavailability to that of L-tyrosine. Rodent models, such as rats or mice, are commonly used for such studies.[11][16][17]

Objective: To compare the plasma concentration-time profiles and key pharmacokinetic parameters (Cmax, Tmax, AUC) of L-tyrosine following oral administration of L-TEE versus L-tyrosine.

Study Design:

-

Animals: Male Sprague-Dawley rats (or a similar rodent model).

-

Groups:

-

Group 1: Oral administration of L-tyrosine (e.g., in a suspension).

-

Group 2: Oral administration of an equimolar dose of L-TEE.

-

Group 3: Intravenous administration of L-tyrosine (for bioavailability calculation).

-

-

Dosing: A single oral gavage or intravenous injection.

-

Blood Sampling: Collect serial blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing.

-

Sample Processing: Centrifuge blood samples to obtain plasma, which is then stored at -80°C until analysis.

Sample Analysis:

-

Plasma samples are processed (e.g., by protein precipitation) and analyzed by a validated HPLC method to determine the concentration of L-tyrosine.

Data Analysis:

-

Plot the mean plasma L-tyrosine concentration versus time for each group.

-

Calculate the following pharmacokinetic parameters:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

-

Calculate the relative oral bioavailability of L-tyrosine from L-TEE compared to L-tyrosine administration.

Conclusion

L-Tyrosine Ethyl Ester represents a promising pro-drug strategy to enhance the delivery of L-tyrosine. Its improved physicochemical properties, particularly the increased aqueous solubility of its hydrochloride salt, address a key limitation of the parent amino acid. The mechanism of action relies on efficient enzymatic hydrolysis by ubiquitous carboxylesterases to release L-tyrosine in vivo. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of L-TEE's efficacy as a pro-drug. Further research, particularly detailed pharmacokinetic and pharmacodynamic studies, will be crucial in fully elucidating the therapeutic potential of this compound.

References

-

L-tyrosine ethyl ester hydrochloride. (n.d.). ChemBK. Retrieved January 4, 2026, from [Link]

-

L-Tyrosine Ethyl Ester Hydrochloride Nine Chongqing Chemdad Co. ,Ltd. (n.d.). Chemdad. Retrieved January 4, 2026, from [Link]

- Gong, L., et al. (2018). Solubility of l-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. The Journal of Chemical Thermodynamics, 124, 123-132.

- Laizure, S. C., et al. (2013). Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin. Journal of Pharmacology and Experimental Therapeutics, 344(2), 365-374.

-

Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. (2018). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. Retrieved January 4, 2026, from [Link]

-

L-Tyrosine solubility. (2024, May 5). Reddit. Retrieved January 4, 2026, from [Link]

- Chung, S. J., et al. (1999). In vivo disposition of 3-nitro-L-tyrosine in rats: implications on tracking systemic peroxynitrite exposure. Drug Metabolism and Disposition, 27(5), 575-580.

- Topall, G., & Laborit, H. (1989). Brain tyrosine increases after treating with prodrugs: comparison with tyrosine. Journal of Pharmacy and Pharmacology, 41(11), 789-791.

-

In Vivo PK and TK. (n.d.). BioDuro. Retrieved January 4, 2026, from [Link]

- Ferreira, G. K., et al. (2013). Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats. Metabolic Brain Disease, 28(1), 125-133.

-

In Vitro Drug Metabolism Using Liver Microsomes. (2016). ResearchGate. Retrieved January 4, 2026, from [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. (2016). PubMed. Retrieved January 4, 2026, from [Link]

-

In Vitro Hydrolysis and Trans-esterification of a Novel Ethyl Ester Prodrug, CDP323, in Human Liver and Intestinal Microsomes. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. (2016). Flinders University. Retrieved January 4, 2026, from [Link]

- Slatter, J. G., et al. (1998). Characterization of CPT-11 hydrolysis by human liver carboxylesterase isoforms hCE-1 and hCE-2. Drug Metabolism and Disposition, 26(11), 1157-1164.

-

Enhanced stereodivergent evolution of carboxylesterase for efficient kinetic resolution of near-symmetric esters through machine learning. (2024). ResearchGate. Retrieved January 4, 2026, from [Link]

- Landowski, C. P., et al. (2005). Nucleoside Ester Prodrug Substrate Specificity of Liver Carboxylesterase. Journal of Pharmacology and Experimental Therapeutics, 315(2), 573-581.

-

[Kinetics of hydrolysis of 1,4-benzodiazepine derivative by carboxylesterases in mice organism]. (2006). PubMed. Retrieved January 4, 2026, from [Link]

Sources

- 1. L-Tyrosine in Cell Culture [sigmaaldrich.cn]

- 2. chembk.com [chembk.com]

- 3. L-Tyrosine Ethyl Ester Hydrochloride | 4089-07-0 [chemicalbook.com]

- 4. L-Tyrosine Ethyl Ester Hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. L-Tyrosine ethyl ester hydrochloride, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of CPT-11 hydrolysis by human liver carboxylesterase isoforms hCE-1 and hCE-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 16. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into the Neurochemical Effects of L-Tyrosine Ethyl Ester: A Technical Guide for Researchers

Abstract

L-Tyrosine, a non-essential amino acid, serves as the metabolic precursor to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, which are pivotal in regulating cognitive function, mood, and the physiological response to stress.[1][2] The therapeutic and nootropic applications of L-Tyrosine are, however, potentially limited by its transport kinetics across the blood-brain barrier (BBB).[3][4] L-Tyrosine ethyl ester (LTEE), a more lipophilic derivative, has been synthesized with the hypothesis of enhanced central nervous system bioavailability.[5][6] This technical guide provides a comprehensive framework for the initial in-vitro and in-vivo investigation of the neurochemical effects of LTEE. It is designed for researchers, scientists, and drug development professionals, offering a structured approach to elucidating the pharmacokinetics and pharmacodynamics of this compound. The guide details experimental protocols for assessing LTEE's impact on the rate-limiting enzyme in catecholamine synthesis, tyrosine hydroxylase, its influence on extracellular dopamine and norepinephrine levels in key brain regions, and its potential for direct interactions with dopaminergic and adrenergic receptors.

Introduction: The Rationale for Investigating L-Tyrosine Ethyl Ester

The synthesis of dopamine and norepinephrine is critically dependent on the availability of L-Tyrosine in the brain.[7][8] Tyrosine is actively transported across the blood-brain barrier by the large neutral amino acid (LNAA) transporter.[9] Under conditions of high neuronal activity and increased catecholamine turnover, the rate of tyrosine hydroxylation by tyrosine hydroxylase (TH), the rate-limiting step in this pathway, can become substrate-limited.[4][10] Therefore, strategies to increase brain tyrosine levels have been a focus of research for enhancing cognitive performance and treating disorders associated with catecholamine dysfunction.

L-Tyrosine ethyl ester is an esterified form of L-Tyrosine, a modification intended to increase its lipophilicity.[6][11] The ethyl group is hypothesized to facilitate more efficient passage across the blood-brain barrier, potentially leading to higher and more sustained elevations in brain tyrosine concentrations compared to the oral administration of L-Tyrosine itself.[12] Once in the central nervous system, it is presumed that endogenous esterases cleave the ethyl group, liberating L-Tyrosine to enter the catecholamine synthesis pathway. This guide outlines the essential experiments to test these hypotheses and characterize the neurochemical profile of LTEE.

The Catecholamine Synthesis Pathway: The Central Role of L-Tyrosine

A foundational understanding of the catecholamine synthesis pathway is essential for investigating the effects of LTEE. The pathway begins with the conversion of L-Tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) by the enzyme tyrosine hydroxylase.[13] This is the rate-limiting step and is subject to feedback inhibition by dopamine and other catecholamines.[13] L-DOPA is then rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form dopamine.[14] In noradrenergic neurons, dopamine is further converted to norepinephrine by dopamine-β-hydroxylase.[15]

Caption: The enzymatic conversion of L-Tyrosine to catecholamines.

Phase 1: In-Vitro Characterization of L-Tyrosine Ethyl Ester

The initial phase of investigation focuses on the direct interaction of LTEE with the primary enzyme in the catecholamine synthesis pathway.

Tyrosine Hydroxylase Activity Assay

The primary hypothesis is that LTEE acts as a pro-drug, increasing the substrate pool for tyrosine hydroxylase. A direct assessment of its effect on TH activity is crucial.

Objective: To determine if LTEE, or its hydrolyzed form, can serve as a substrate for tyrosine hydroxylase and to assess if LTEE directly modulates enzyme activity.

Methodology: A common method for assessing TH activity involves measuring the production of L-DOPA. A real-time colorimetric assay offers high throughput and continuous monitoring.[16][17]

Experimental Protocol: Real-Time Colorimetric TH Activity Assay

-

Reagent Preparation:

-

Recombinant Tyrosine Hydroxylase (human, rat)

-

L-Tyrosine stock solution (substrate)

-

L-Tyrosine ethyl ester hydrochloride stock solution (test compound)

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)[18]

-

Catalase

-

Fe(NH₄)₂(SO₄)₂ (iron source)

-

Sodium periodate

-

HEPES buffer (pH 7.0)

-

-

-

Prepare a master mix containing HEPES buffer, catalase, BH4, and Fe²⁺.

-

In a 96-well plate, add the master mix to each well.

-

Add varying concentrations of L-Tyrosine (for standard curve) or LTEE to respective wells.

-

To a subset of wells with LTEE, add a purified esterase to assess the effect of the hydrolyzed product.

-

Add sodium periodate to all wells. This will oxidize the newly formed L-DOPA to dopachrome, a colored product.[16]

-

Initiate the reaction by adding a pre-determined concentration of tyrosine hydroxylase to each well.

-

Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of dopachrome formation (change in absorbance per minute) for each concentration of L-Tyrosine and LTEE.

-

Compare the kinetic parameters (Vmax, Km) for L-Tyrosine and hydrolyzed LTEE.

-

Assess if unhydrolyzed LTEE has any inhibitory or allosteric effects on the enzyme.

-

Expected Outcomes: This assay will determine if LTEE can be utilized by tyrosine hydroxylase and if its efficacy is dependent on prior hydrolysis to L-Tyrosine.

Phase 2: In-Vivo Neurochemical Profiling

This phase aims to investigate the effects of systemically administered LTEE on brain catecholamine levels in a living organism.

In-Vivo Microdialysis

In-vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of awake, freely moving animals.[20][21]

Objective: To measure the effect of acute LTEE administration on extracellular dopamine and norepinephrine levels in a functionally relevant brain region, such as the striatum or prefrontal cortex.

Sources

- 1. prbreaker.com [prbreaker.com]

- 2. sensiqnootropics.com [sensiqnootropics.com]

- 3. The transport of tyrosine into the human brain as determined with L-[1-11C]tyrosine and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance? - Gatorade Sports Science Institute [gssiweb.org]

- 5. chemimpex.com [chemimpex.com]

- 6. CAS 949-67-7: L-Tyrosine ethyl ester | CymitQuimica [cymitquimica.com]

- 7. labme.ai [labme.ai]

- 8. researchgate.net [researchgate.net]

- 9. Blood-brain barrier transport of L-tyrosine Conjugates: a model study for the brain targeting using large neutral amino acid transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds [comptes-rendus.academie-sciences.fr]

- 12. chemimpex.com [chemimpex.com]

- 13. droracle.ai [droracle.ai]

- 14. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]

- 15. researchgate.net [researchgate.net]

- 16. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

L-Tyrosine Ethyl Ester: A Technical Guide to its Role as a Neurotransmitter Precursor

Abstract

This technical guide provides a comprehensive overview of L-Tyrosine Ethyl Ester as a prodrug for L-Tyrosine and its subsequent role as a precursor to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine. The rationale for utilizing an esterified form of L-Tyrosine to potentially enhance bioavailability is discussed in the context of overcoming the limitations of L-Tyrosine supplementation. This document details the enzymatic conversion of L-Tyrosine Ethyl Ester to L-Tyrosine and the downstream enzymatic cascade responsible for catecholamine synthesis. Detailed, field-proven experimental protocols are provided for the in vitro and in vivo characterization of L-Tyrosine Ethyl Ester, including methods for assessing its hydrolysis, and its impact on neurotransmitter levels using techniques such as in vivo microdialysis coupled with high-performance liquid chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and neurochemistry.

Introduction: The Rationale for L-Tyrosine Prodrugs

L-Tyrosine, a non-essential amino acid, is the metabolic precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—which are fundamental to numerous physiological and cognitive processes, including mood, motivation, attention, and the 'fight-or-flight' response.[1][2] The synthesis of these neurotransmitters is dependent on the availability of L-Tyrosine in the brain.[3] Consequently, supplementation with L-Tyrosine has been investigated as a therapeutic strategy to support cognitive function and mitigate the effects of stress, which can deplete catecholamine levels.[1]

However, the efficacy of direct L-Tyrosine supplementation can be limited by its physicochemical properties, such as its moderate solubility in water. Prodrug strategies, such as the esterification of L-Tyrosine to form L-Tyrosine Ethyl Ester, represent a promising approach to enhance its bioavailability and subsequent delivery to the central nervous system.[4] The esterification of the carboxylic acid moiety of L-Tyrosine to its ethyl ester is hypothesized to increase its lipophilicity, potentially facilitating its absorption and transport across biological membranes, including the blood-brain barrier (BBB).

The Biochemical Pathway: From Prodrug to Neurotransmitter

The journey of L-Tyrosine Ethyl Ester from a supplementary compound to a functional neurotransmitter involves a two-stage process: enzymatic hydrolysis to L-Tyrosine, followed by the well-established catecholamine synthesis pathway.

Enzymatic Hydrolysis of L-Tyrosine Ethyl Ester

Upon administration, L-Tyrosine Ethyl Ester is hydrolyzed by non-specific esterases, which are abundant in the body, particularly in the liver and blood plasma, to yield L-Tyrosine and ethanol.[5][6] This conversion is critical for the subsequent utilization of L-Tyrosine in the brain.

dot

Caption: The catecholamine synthesis pathway.

Comparative Bioavailability: L-Tyrosine Ethyl Ester vs. L-Tyrosine

A critical aspect of evaluating L-Tyrosine Ethyl Ester as a prodrug is its bioavailability relative to L-Tyrosine. While direct comparative studies on the ethyl ester are limited, research on the closely related L-Tyrosine methyl ester provides valuable insights. A study in mice demonstrated that intraperitoneal administration of L-Tyrosine methyl ester resulted in a substantial increase in brain tyrosine levels, comparable to that of L-Tyrosine administration. [4]Notably, both L-Tyrosine and its methyl ester were found to be more effective at increasing brain tyrosine levels than N-Acetyl-L-Tyrosine. [4]

| Compound | Administration Route | Relative Efficacy in Increasing Brain Tyrosine | Reference |

|---|---|---|---|

| L-Tyrosine | Oral | High | [4] |

| L-Tyrosine Methyl Ester | Intraperitoneal | High (comparable to L-Tyrosine) | [4] |

| N-Acetyl-L-Tyrosine | Intraperitoneal | Low | [4]|

Table 1: Comparative Efficacy of L-Tyrosine and its Prodrugs in Elevating Brain Tyrosine Levels in Mice.

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of L-Tyrosine Ethyl Ester as a neurotransmitter precursor.

In Vitro Enzymatic Hydrolysis of L-Tyrosine Ethyl Ester

This protocol describes a method to assess the conversion of L-Tyrosine Ethyl Ester to L-Tyrosine using porcine liver esterase, a commonly used model enzyme. [5] Objective: To quantify the rate of L-Tyrosine formation from L-Tyrosine Ethyl Ester catalyzed by porcine liver esterase.

Materials:

-

L-Tyrosine Ethyl Ester Hydrochloride

-

Porcine Liver Esterase (PLE)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

HPLC system with a C18 column and UV or fluorescence detector

-

Perchloric acid or trichloroacetic acid for reaction quenching

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of L-Tyrosine Ethyl Ester Hydrochloride in PBS (e.g., 10 mM).

-

Prepare a stock solution of Porcine Liver Esterase in PBS (e.g., 100 units/mL).

-

Prepare a series of L-Tyrosine standards in PBS for HPLC calibration.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine PBS, L-Tyrosine Ethyl Ester Hydrochloride solution to achieve the desired final substrate concentration (e.g., 1 mM).

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the Porcine Liver Esterase solution (e.g., to a final concentration of 1 unit/mL).

-

Incubate the reaction at 37°C.

-

-

Time-Course Sampling and Quenching:

-

At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of ice-cold perchloric acid (e.g., 10%).

-

Vortex and centrifuge to pellet the precipitated protein.

-

-

HPLC Analysis:

Caption: Workflow for in vivo microdialysis experiment.

Conclusion

L-Tyrosine Ethyl Ester holds promise as a prodrug to enhance the delivery of L-Tyrosine, the precursor to the vital catecholamine neurotransmitters. Its potential for increased bioavailability compared to L-Tyrosine warrants further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically evaluate the efficacy of L-Tyrosine Ethyl Ester in modulating neurotransmitter synthesis and release. Such studies are crucial for advancing our understanding of how targeted nutritional interventions can support neurological health and cognitive function.

References

- Topin, J., Grahn, H., & Farde, L. (1989). Brain tyrosine increases after treating with prodrugs: comparison with tyrosine. Journal of Pharmacy and Pharmacology, 41(11), 789-791.

- Killian, D. M., Chikhale, P. J., & Poduslo, J. F. (2000). Blood-brain barrier transport of L-tyrosine Conjugates: a model study for the brain targeting using large neutral amino acid transport system. Journal of Drug Targeting, 8(6), 395-401.

- DeJesus, O. T., Endres, C. J., Murali, D., & Nickles, R. J. (2000). Effect of 6-fluoro-m-tyrosine on dopamine release and metabolism in rat striatum using in vivo microdialysis. Life Sciences, 67(19), 2411-2418.

- BenchChem. (2025). N-Acetyl-L-Tyrosine vs. L-Tyrosine: A Comparative Analysis of Bioavailability in Humans.

- HELIX Chromatography. HPLC Methods for analysis of Tyrosine.

- Yamamoto, B. K., & Cooperman, M. A. (1995). Tyrosine Augments Acute Clozapine- But Not Haloperidol-Induced Dopamine Release in the Medial Prefrontal Cortex of the Rat: An in Vivo Microdialysis Study. Neuropsychopharmacology, 12(4), 315-322.

- PR-BREAKER. (2017, January 31). L-Tyrosine vs. N-Acetyl Tyrosine: Are Companies Using the Inferior Form?.

- Titmuss, A. D., & Jones, P. M. (1998). Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids. Annals of Clinical Biochemistry, 35(4), 543-546.

- BenchChem. (2025).

- ResearchGate. (2024, September 13). Hydrolysis with porcine esterase?.

- ResearchGate. Measurement of plasma tyrosine by HPLC-UV or LC-MS-MS for assessing chemically induced tyrosinaemia.

- Steenbergen, L., Sellaro, R., Hommel, B., & Colzato, L. S. (2015). Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults. PloS one, 10(12), e0143926.

- Brodnik, Z. D., White, I. M., & España, R. A. (2013).

- ResearchGate. (2025, August 7).

- Bross, R., Ball, R. O., & Pencharz, P. B. (1984). Free tyrosine levels of rat brain and tissues with sympathetic innervation following administration of L-tyrosine in the presence and absence of large neutral amino acids. The Journal of nutrition, 114(5), 835-839.

- Univerzita Karlova.

- Gatorade Sports Science Institute. Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance?.

- Frontiers. Transport of Amino Acids Across the Blood-Brain Barrier.

- Young, S. N. (2007). L-Tyrosine to alleviate the effects of stress?.

- Wikipedia. Asymmetric ester hydrolysis with pig liver esterase.

- van der Heijden, J. A., Verhoeff, N. P., Sijbesma, H., & de Kloet, E. R. (2003). Support for limited brain availability of tyrosine in patients with schizophrenia. Schizophrenia research, 64(2-3), 111-119.

- Shibui, Y., Kato, M., & Imai, N. (2016). 13-week repeated dose toxicity study of l-tyrosine in rats by daily oral administration.

- Focus Pouches. (2025, December 29). N Acetyl L Tyrosine vs L Tyrosine: A Deep Dive into Cognitive Performance.

- Jongkees, B. J., Sellaro, R., & Colzato, L. S. (2014). Baseline-dependent effect of dopamine's precursor L-tyrosine on working memory gating but not updating. Frontiers in behavioral neuroscience, 8, 273.

- Supplement Factory. (2024, October 18).

- LabMe. (2023, April 19). L-Tyrosine: Does It Really Increase Dopamine In The Brain?.

- Sigma-Aldrich. (1996, September 1). Esterase from porcine liver (E3019) - Enzyme Assay.

- Siegel, G. J., Agranoff, B. W., Albers, R. W., & Fisher, S. K. (Eds.). (1999). Basic neurochemistry: molecular, cellular and medical aspects. Lippincott-Raven.

- Nine Chongqing Chemdad Co., Ltd. L-Tyrosine Ethyl Ester Hydrochloride.

- Hofstee, B. H. (1954). Kinetics of Ester Hydrolysis by Horse Liver Esterase. II. Journal of the American Chemical Society, 76(8), 2166-2170.

- NINGBO INNO PHARMCHEM CO.,LTD. L-Tyrosine and Mood: Exploring the Connection to Dopamine and Well-being.

- ResearchGate. (2025, August 7). Tyrosine alkyl esters as prodrug: The structure and intermolecular interactions of L-tyrosine methyl ester compared to L-tyrosine and its ethyl and n-butyl esters.

- Uddin, M. J., Sultana, R., & Akhter, S. (2022). Blood-brain barrier transport machineries and targeted therapy of brain diseases. Journal of Pharmaceutical Analysis, 12(4), 549-558.

- Zetterström, T., Sharp, T., Marsden, C. A., & Ungerstedt, U. (1983). Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study. Journal of neurochemistry, 41(6), 1769-1773.

- Google Patents. (2004). US20040161836A1 - Recombinant porcine liver esterases, their use and a method for the production thereof.

- Sigma-Aldrich. L-Tyrosine ethyl ester 4089-07-0.

- Szkilnik, R., Brus, R., & Kostrzewa, R. M. (1999). 7-NITROINDAZOLE ENHANCES AMPHETAMINE-EVOKED DOPAMINE RELEASE IN RAT STRIATUM. AN in vivo MICRODIALysis AND VOLTAMMETRIC STUDY. Journal of Physiology and Pharmacology, 50(4), 615-626.

- Liu, J., Li, W., & Chen, G. (2017). Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response. Frontiers in pharmacology, 8, 807.

- IU Indianapolis ScholarWorks.

- Nagasawa, T., Utagawa, T., & Goto, J. (1981). Syntheses of L-tyrosine-related amino acids by tyrosine phenol-lyase of Citrobacter intermedius. European Journal of Biochemistry, 117(1), 33-38.

- MDPI. (2018, September 28). Application of Lecitase® Ultra-Catalyzed Hydrolysis to the Kinetic Resolution of (E)-4-phenylbut-3-en-2-yl Esters.

- SpectraBase. L-Tyrosine ethyl ester HCl.

- BenchChem. Protocol for the Dissolution of N-Acetyl-L-tyrosine in Aqueous Buffers.

- ChemRxiv. Kinetics of alkaline hydrolysis of synthetic organic esters.

Sources

- 1. L-Tyrosine to alleviate the effects of stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance? - Gatorade Sports Science Institute [gssiweb.org]

- 4. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]

- 6. Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. helixchrom.com [helixchrom.com]

- 8. Measurement of phenylalanine and tyrosine in plasma by high-performance liquid chromatography using the inherent fluorescence of aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the potential antioxidant properties of L-Tyrosine ethyl ester

An In-Depth Technical Guide to Investigating the Potential Antioxidant Properties of L-Tyrosine Ethyl Ester

Foreword: From Amino Acid to Antioxidant Candidate

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a well-established contributor to cellular damage and the pathogenesis of numerous chronic diseases. The scientific community's quest for effective antioxidant compounds is therefore relentless. L-Tyrosine, a phenolic amino acid, possesses inherent chemical features suggestive of antioxidant activity, and indeed, studies have confirmed its ability to scavenge free radicals and chelate metals in vitro.[1][2] However, the narrative is complex, with some research indicating that high concentrations of L-Tyrosine may paradoxically induce oxidative stress in vivo, potentially contributing to the pathophysiology of conditions like hypertyrosinemia.[3][4][5]

This guide focuses on L-Tyrosine ethyl ester (L-TEE) , a synthetic derivative designed to improve the lipophilicity and, theoretically, the bioavailability of the parent amino acid.[6][7] The esterification of L-Tyrosine's carboxyl group may enhance its ability to cross cellular membranes, potentially delivering the phenolic antioxidant moiety more efficiently to intracellular sites of oxidative stress.[7] This document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic guide to systematically explore, validate, and characterize the potential antioxidant properties of L-Tyrosine ethyl ester, from fundamental chemical reactions to complex biological systems.

Part 1: Foundational Concepts & Mechanistic Hypotheses

A thorough investigation begins with a clear understanding of the molecule's properties and the formulation of testable hypotheses. The potential antioxidant activity of L-TEE is not a single property but a composite of several possible mechanisms.

Chemical Profile of L-Tyrosine Ethyl Ester

L-Tyrosine ethyl ester (CAS No: 949-67-7) is the ethyl ester derivative of L-Tyrosine.[6] The key modification is the conversion of the carboxylic acid group to an ethyl ester. This seemingly minor change has significant implications:

-

Increased Lipophilicity: The addition of the ethyl group reduces the molecule's overall polarity compared to the zwitterionic L-Tyrosine. This is predicted to enhance its permeability across lipid-rich biological membranes.

-

Metabolic Lability: Ester bonds are susceptible to hydrolysis by esterase enzymes present in plasma and within cells.[8] It is therefore critical to consider that the biological effects of L-TEE administration could be mediated by the intact ester, its metabolite L-Tyrosine, or a combination of both.

| Property | L-Tyrosine | L-Tyrosine Ethyl Ester |

| Molecular Formula | C₉H₁₁NO₃ | C₁₁H₁₅NO₃ |

| Molecular Weight | 181.19 g/mol | 209.24 g/mol [9] |

| Appearance | White crystalline powder | White to off-white powder[6] |

| Key Functional Groups | Phenolic hydroxyl, Amine, Carboxylic acid | Phenolic hydroxyl, Amine, Ethyl ester[6] |

Hypothesized Mechanisms of Antioxidant Action

The investigation into L-TEE's antioxidant potential should be guided by two primary hypotheses: direct radical scavenging and indirect modulation of cellular antioxidant defenses.

1.2.1. Direct Radical Scavenging The phenolic ring of tyrosine is the cornerstone of its direct antioxidant capability. The hydroxyl (-OH) group can donate a hydrogen atom (H•) to neutralize highly reactive free radicals (R•), thereby terminating damaging radical chain reactions. The resulting tyrosyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, making the initial donation energetically favorable.

1.2.2. Indirect Cellular Antioxidant Effects Beyond direct chemical quenching, a compound can exert antioxidant effects by upregulating the cell's own defense machinery. The primary pathway governing this response is the Keap1-Nrf2-ARE signaling pathway .[10][11] Under basal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation.[12] Upon exposure to oxidative or electrophilic stress, Keap1 releases Nrf2, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, initiating their transcription.[13] These genes include enzymes responsible for detoxification (e.g., NQO1) and glutathione synthesis and regeneration (e.g., GCLC, GSR), as well as heme oxygenase-1 (HO-1).[11] A key hypothesis is that L-TEE or its metabolites could act as signaling molecules to activate this crucial defensive pathway.

Caption: The Keap1-Nrf2 pathway, a potential target for L-TEE.

Part 2: In Vitro Evaluation of Direct Radical Scavenging

The first step in experimental validation is to assess the direct, chemical antioxidant activity of L-TEE using established cell-free assays. It is crucial to use a panel of assays, as different methods rely on different chemical mechanisms (e.g., Hydrogen Atom Transfer vs. Single Electron Transfer), providing a more complete profile of the compound's reactivity.[14]

Rationale for Assay Selection

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the reduction of the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.[15][16]

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe (fluorescein). It is considered by some to be more biologically relevant as it uses a biologically relevant radical source (AAPH).[16][17]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare stock solutions of L-TEE, L-Tyrosine, and a positive control (e.g., Trolox or Ascorbic Acid) in methanol.

-

Create a series of dilutions from the stock solutions to generate a range of concentrations for testing.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the test compound dilution (or methanol as a blank).

-

Add 150 µL of the 0.1 mM DPPH solution to all wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-